Home > Products > Screening Compounds P113022 > Mutant EGFR inhibitor
Mutant EGFR inhibitor -

Mutant EGFR inhibitor

Catalog Number: EVT-274198
CAS Number:
Molecular Formula: C27H30ClN7O2
Molecular Weight: 520.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MDK3627, also known as Mutant EGFR inhibitor, is a selective and potent Mutated EGFR inhibitor(L858R activating mutant,
Overview

Mutant Epidermal Growth Factor Receptor inhibitors are a class of compounds designed to target specific mutations in the Epidermal Growth Factor Receptor gene, which is often implicated in various cancers, particularly non-small cell lung cancer. These inhibitors aim to overcome resistance mechanisms that arise due to mutations such as T790M and L858R. The development of these compounds is crucial as they provide therapeutic options for patients who have developed resistance to first-line Epidermal Growth Factor Receptor inhibitors.

Source

The compounds have been developed through extensive research in medicinal chemistry, with various studies highlighting their synthesis, biological evaluation, and clinical applications. Notable research includes the design of quinoline-hydrazone hybrids and macrocyclic inhibitors, which have shown promising results against mutant forms of the Epidermal Growth Factor Receptor .

Classification

Mutant Epidermal Growth Factor Receptor inhibitors can be classified based on their chemical structure and mechanism of action. They include:

  • First-generation inhibitors: Such as gefitinib and erlotinib, primarily targeting the wild-type Epidermal Growth Factor Receptor.
  • Second-generation inhibitors: Such as afatinib and dacomitinib, designed to irreversibly bind to the receptor and target both wild-type and mutant forms.
  • Third-generation inhibitors: Such as osimertinib and mobocertinib, specifically designed to target common mutations like T790M while sparing wild-type receptors.
Synthesis Analysis

The synthesis of mutant Epidermal Growth Factor Receptor inhibitors involves several advanced organic chemistry techniques. Generally, these methods can be categorized into the following:

  • Alkylation reactions: Used to introduce alkyl groups into the molecular structure, enhancing binding affinity.
  • Coupling reactions: Such as Suzuki or Heck reactions, which allow for the formation of carbon-carbon bonds between different molecular fragments.
  • Reduction reactions: Often employed to convert nitro groups to amines or other functional groups that enhance biological activity.

For example, a recent study detailed the synthesis of a quinoline-hydrazone hybrid through a multi-step process that included rational design based on known pharmacophores . The synthesis typically culminates in purification steps such as recrystallization or chromatography to isolate the final product.

Molecular Structure Analysis

The molecular structure of mutant Epidermal Growth Factor Receptor inhibitors is characterized by specific functional groups that facilitate binding to the receptor's active site.

Structure Data

  • Core Structure: Many inhibitors feature a quinoline or pyrimidine core that is essential for interaction with the Epidermal Growth Factor Receptor.
  • Functional Groups: Substituents such as halogens or amines are often present to enhance potency and selectivity against mutant forms.
  • Binding Affinity: The binding affinity for various mutations can be quantified using IC50IC_{50} values, which represent the concentration required to inhibit 50% of receptor activity.

For instance, certain quinoline-hydrazone hybrids exhibited IC50IC_{50} values ranging from 0.98 μM to 7.37 μM against specific cancer cell lines .

Chemical Reactions Analysis

The reactions involved in synthesizing mutant Epidermal Growth Factor Receptor inhibitors are diverse and include:

  • Nucleophilic substitution reactions: Commonly used for introducing functional groups that enhance receptor binding.
  • Condensation reactions: Employed to form larger molecular frameworks from smaller precursors.
  • Hydrogenation reactions: Often used in the final steps to reduce double bonds or convert nitro groups into amines.

Technical details regarding these reactions often involve specific catalysts (e.g., palladium on carbon) and conditions (e.g., temperature, solvent choice) that optimize yield and purity .

Mechanism of Action

The mechanism of action for mutant Epidermal Growth Factor Receptor inhibitors primarily involves competitive inhibition at the receptor's ATP-binding site.

Process Data

  1. Binding: The inhibitor binds to the active site of the mutant Epidermal Growth Factor Receptor, preventing ATP from binding.
  2. Signal Transduction Blockage: This inhibition disrupts downstream signaling pathways associated with cell proliferation and survival.
  3. Induction of Apoptosis: By blocking these pathways, the inhibitors promote programmed cell death in cancer cells.

Studies have shown that certain inhibitors can effectively reduce tumor growth in models expressing resistant mutations .

Physical and Chemical Properties Analysis

The physical and chemical properties of mutant Epidermal Growth Factor Receptor inhibitors vary widely but generally include:

  • Solubility: Many compounds are designed to be soluble in physiological conditions to ensure bioavailability.
  • Stability: Chemical stability under physiological conditions is crucial for therapeutic efficacy.
  • Lipophilicity: The partition coefficient (log P) is often optimized to enhance cellular uptake while minimizing off-target effects.

Relevant data from pharmacokinetic studies indicate that many inhibitors exhibit favorable absorption, distribution, metabolism, and excretion profiles .

Applications

Mutant Epidermal Growth Factor Receptor inhibitors have significant applications in oncology:

  • Targeted Therapy: They are primarily used in targeted therapies for non-small cell lung cancer patients harboring specific mutations.
  • Combination Therapies: There is ongoing research into combining these inhibitors with other therapeutic agents (e.g., MCL-1 inhibitors) to enhance efficacy and overcome resistance mechanisms .
  • Clinical Trials: Many compounds are currently undergoing clinical trials to evaluate their effectiveness against various cancer types.

Properties

Product Name

Mutant EGFR inhibitor

IUPAC Name

N-[5-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide

Molecular Formula

C27H30ClN7O2

Molecular Weight

520.0 g/mol

InChI

InChI=1S/C27H30ClN7O2/c1-6-25(36)31-21-13-22(24(37-5)14-23(21)35(4)12-11-34(2)3)32-27-30-16-19(28)26(33-27)18-15-29-20-10-8-7-9-17(18)20/h6-10,13-16,29H,1,11-12H2,2-5H3,(H,31,36)(H,30,32,33)

InChI Key

SUPQPCQJBYPRPC-UHFFFAOYSA-N

SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)OC

Solubility

Soluble in DMSO

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.